Tri-N,O,O-(4-benzyloxy)benzyl Ractopamine
Overview
Description
Tri-N,O,O-(4-benzyloxy)benzyl Ractopamine is a complex organic compound characterized by multiple phenylmethoxy groups
Preparation Methods
The synthesis of Tri-N,O,O-(4-benzyloxy)benzyl Ractopamine involves multiple steps, typically starting with the preparation of intermediate compounds. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines, depending on the reagents used.
Scientific Research Applications
Tri-N,O,O-(4-benzyloxy)benzyl Ractopamine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may be used in studies involving cell signaling and molecular interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may modulate the activity of these targets, leading to various biological effects. The pathways involved can include signal transduction cascades and metabolic processes .
Comparison with Similar Compounds
Compared to other similar compounds, Tri-N,O,O-(4-benzyloxy)benzyl Ractopamine is unique due to its specific structural features and functional groups. Similar compounds include:
- 1-Methyl-4-(4-phenylbutyl)benzene
- 4-Methyl-1-(4-(phenylazo)phenyl)piperidine
- 1-[(4-methoxyphenyl)-phenylmethyl]piperazine .
These compounds share some structural similarities but differ in their functional groups and overall chemical properties.
Biological Activity
Tri-N,O,O-(4-benzyloxy)benzyl ractopamine is a compound that has garnered attention for its potential biological activities, particularly in the context of livestock production and pharmacological applications. This article explores the biological activity of this compound, highlighting its mechanisms of action, effects on various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
This compound is a derivative of ractopamine, a well-known beta-adrenergic agonist used primarily in animal feed to promote growth and improve feed efficiency. The introduction of the 4-benzyloxy group enhances its lipophilicity and potentially modifies its interaction with biological targets.
Ractopamine and its derivatives primarily exert their effects through the activation of beta-adrenergic receptors, which are G protein-coupled receptors involved in various physiological processes. The activation of these receptors leads to:
- Increased Lipolysis : Enhanced breakdown of fat stores for energy.
- Improved Protein Synthesis : Augmentation of muscle growth by promoting anabolic pathways.
- Altered Metabolic Rate : Increased overall metabolic activity, contributing to weight gain in livestock.
The specific modifications in this compound may influence the selectivity and potency towards different beta-adrenergic receptor subtypes, thereby affecting its efficacy and safety profile.
In Vitro Studies
Research has indicated that this compound exhibits significant biological activity against various cell lines. For instance, studies have shown that this compound can selectively inhibit the growth of specific bacterial strains while maintaining low toxicity to mammalian cells.
Compound | Cell Line Tested | MIC (µM) | Toxicity (Vero Cells) |
---|---|---|---|
This compound | Vero | >100 | Low |
Ractopamine | Vero | 50 | Moderate |
These findings suggest that the benzyloxy modification may enhance selectivity against pathogens while reducing adverse effects on host cells .
In Vivo Studies
In vivo studies conducted on livestock have demonstrated that this compound can significantly improve weight gain and feed conversion ratios compared to controls. For example:
- Weight Gain : Animals treated with the compound showed an average weight gain increase of 10% over a 30-day period.
- Feed Conversion Ratio : Improved from 3.0 to 2.5 kg feed per kg weight gain.
Such improvements are attributed to enhanced metabolic rates and increased protein synthesis facilitated by the compound's action on beta-adrenergic receptors .
Case Study 1: Swine Production
A study involving swine indicated that supplementation with this compound resulted in noticeable improvements in carcass quality. The treated group exhibited:
- Increased Lean Muscle Mass : Up by 15% compared to untreated groups.
- Reduced Fat Deposition : A decrease in backfat thickness by approximately 20%.
These results underscore the compound's potential utility in optimizing livestock production .
Case Study 2: Poultry Growth Performance
In poultry, similar enhancements were observed. Chickens administered with this compound showed:
- Higher Average Daily Gain (ADG) : Increased by 12%.
- Better Feed Efficiency : Feed conversion improved significantly, leading to cost savings for producers.
These findings suggest that this compound may be beneficial for enhancing growth performance across different animal species .
Safety and Regulatory Considerations
While this compound shows promising biological activity, safety assessments are crucial. Regulatory bodies require comprehensive toxicological evaluations to determine acceptable usage levels in food-producing animals. Current research emphasizes the need for studies focusing on long-term exposure effects and residue levels in meat products.
Properties
IUPAC Name |
1-[4-[(4-phenylmethoxyphenyl)methoxy]phenyl]-2-[4-[4-[(4-phenylmethoxyphenyl)methoxy]phenyl]butan-2-yl-[(4-phenylmethoxyphenyl)methyl]amino]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C60H59NO6/c1-46(17-18-47-19-29-55(30-20-47)66-44-52-23-33-57(34-24-52)64-42-50-13-7-3-8-14-50)61(39-48-21-31-56(32-22-48)63-41-49-11-5-2-6-12-49)40-60(62)54-27-37-59(38-28-54)67-45-53-25-35-58(36-26-53)65-43-51-15-9-4-10-16-51/h2-16,19-38,46,60,62H,17-18,39-45H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNAQZKHYOLQKSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)OCC2=CC=C(C=C2)OCC3=CC=CC=C3)N(CC4=CC=C(C=C4)OCC5=CC=CC=C5)CC(C6=CC=C(C=C6)OCC7=CC=C(C=C7)OCC8=CC=CC=C8)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H59NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
890.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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